Loracarbef monohydrate
Overview
Description
Loracarbef is a semi-synthetic, broad-spectrum, beta-lactamase resistant, second-generation cephalosporin antibiotic derived from cephasporium. The bactericidal activity of loracarbef results from the inhibition of bacterial cell wall synthesis through interference with the cross-linking of peptidoglycan units. This results in a reduction of cell wall stability and causes cell lysis. Loracarbef is more active against a variety of gram-negative organisms but less active against gram-positive pathogens compared to first-generation agents.
Scientific Research Applications
Electrochemical Investigation for Quantitative Determination
Loracarbef's electrochemical properties have been studied using various voltammetric techniques. The research indicates that Loracarbef is oxidizable at the glassy carbon electrode, with its electrochemical oxidation being irreversible and diffusion-controlled. This study developed methods for Loracarbef's quantitative determination, demonstrating its precision, accuracy, reproducibility, sensitivity, and selectivity, with no interference from excipients in its pharmaceutical forms (Topal, Golcu, & Ozkan, 2009).
Transcellular Transport Mechanism
The transcellular transport of Loracarbef has been explored using the Caco-2 cell monolayer, a model of the small intestinal epithelium. The study provides evidence for the existence of two peptide transcellular transport pathways in intestinal epithelial cells, both high-affinity, low-capacity, and low-affinity, high-capacity pathways, offering insights into carrier-mediated processes involved in the transport of peptides and peptide-like drugs (Hu et al., 2004).
Enantioselective Synthesis
Loracarbef's nucleus was synthesized enantioselectively from an unnatural amino acid, demonstrating the efficiency of this approach in antibiotic synthesis. This research provides a framework for developing antibiotics with specific spatial configurations, which could be vital in drug design (Misner et al., 2003).
Siderophore-Drug Conjugation
Loracarbef has been used in the creation of siderophore-drug conjugates, displaying selective and potent antibacterial activity against certain pathogens. This research underlines the potential of using Loracarbef in targeted antibiotic delivery systems (Wencewicz & Miller, 2013).
Photoluminescence and Antimicrobial Activity
The photoluminescence properties of Loracarbef and its metal complexes have been investigated. This study highlights the potential of Loracarbef in the development of advanced materials with both luminescent and antimicrobial properties (Zengin, Dolaz, & Golcu, 2009).
Properties
IUPAC Name |
(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10-,11-,12+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKKBAAPVOCIW-HSASPSRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048718 | |
Record name | Loracarbef monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121961-22-6 | |
Record name | Loracarbef monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121961-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loracarbef hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121961226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loracarbef monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LORACARBEF | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X11EVM5SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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